4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-[3-(propan-2-yloxy)propyl]benzamide
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Overview
Description
4-{[3-(Piperidin-1-yl)pyrazin-2-yl]oxy}-N-[3-(propan-2-yloxy)propyl]benzamide is a synthetic compound with diverse applications across chemistry, biology, medicine, and industry. Its complex structure, featuring a benzamide core linked to a piperidine ring and a pyrazine moiety, offers unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-[3-(propan-2-yloxy)propyl]benzamide typically involves multi-step organic reactions. A common route includes the following steps:
Formation of the Benzamide Core: : Starting with a substituted benzoyl chloride, reacted with an appropriate amine to form the benzamide core under basic conditions.
Attachment of the Pyrazine Ring: : The pyrazine moiety is introduced through nucleophilic aromatic substitution or coupling reactions, often involving palladium-catalyzed cross-coupling.
Introduction of the Piperidine Ring: : The piperidine group is added via a nucleophilic substitution reaction, often using piperidine itself or a protected derivative.
Linking the Propan-2-yloxy Group: : The final step involves attaching the propan-2-yloxy group through etherification reactions.
Industrial Production Methods
In industrial settings, these reactions are optimized for scalability, cost-effectiveness, and environmental safety. Processes often involve continuous flow reactions, use of catalysts, and green chemistry principles to reduce waste and increase yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, typically altering the pyrazine or piperidine moieties.
Substitution: : Both aromatic and nucleophilic substitution reactions are common, allowing for functional modifications.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, acid chlorides.
Major Products
The reactions yield various derivatives with modified functional groups, enhancing or altering biological activity and chemical properties.
Scientific Research Applications
Chemistry
Catalysis: : Used as ligands in catalytic reactions due to their ability to stabilize transition states.
Material Science: : Incorporated into polymers and other materials for improved properties.
Biology and Medicine
Drug Development: : Explored for therapeutic effects, particularly in targeting specific enzymes and receptors in diseases.
Biological Probes: : Used in research to investigate biological pathways and molecular interactions.
Industry
Chemical Synthesis: : Employed in the synthesis of complex organic molecules and intermediates.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Binding to Enzymes: : Inhibits enzyme activity by binding to active sites or allosteric sites.
Modulating Receptor Activity: : Affects cellular signaling pathways by interacting with receptors.
Comparison with Similar Compounds
Compared to other benzamides, 4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-[3-(propan-2-yloxy)propyl]benzamide offers unique properties due to the combination of its structural components:
Similar Compounds: : Include N-(2-pyrazinyl)benzamides and piperidine derivatives.
Uniqueness: : The specific arrangement of piperidine, pyrazine, and benzamide structures confers distinct reactivity and biological activity.
This compound's multifaceted applications and intricate synthesis routes make it a valuable subject for continued research and development across various scientific and industrial fields.
Properties
IUPAC Name |
4-(3-piperidin-1-ylpyrazin-2-yl)oxy-N-(3-propan-2-yloxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-17(2)28-16-6-11-24-21(27)18-7-9-19(10-8-18)29-22-20(23-12-13-25-22)26-14-4-3-5-15-26/h7-10,12-13,17H,3-6,11,14-16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSCWELUMZSKGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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